4-(1-adamantyl)aniline Hydrochloride

Catalog No.
S673476
CAS No.
7123-77-5
M.F
C16H22ClN
M. Wt
263.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-adamantyl)aniline Hydrochloride

CAS Number

7123-77-5

Product Name

4-(1-adamantyl)aniline Hydrochloride

IUPAC Name

4-(1-adamantyl)aniline;hydrochloride

Molecular Formula

C16H22ClN

Molecular Weight

263.8 g/mol

InChI

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H

InChI Key

NRAKTESVTUZFBK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl

The exact mass of the compound 4-(1-adamantyl)aniline Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(1-adamantyl)aniline hydrochloride (CAS 7123-77-5) is a highly sterically hindered, lipophilic aromatic amine salt utilized in advanced materials and pharmaceutical synthesis. The incorporation of the rigid, three-dimensional adamantyl cage at the para position imparts exceptional steric bulk and hydrophobicity, which are critical for increasing free volume in polymers and targeting specific hydrophobic pockets in drug design. Procuring this compound as a hydrochloride salt rather than the free base ensures extended shelf-life, resistance to ambient oxidation, and controlled reactivity during demanding synthetic protocols.

Research Fit

Medicinal chemistry building block synthesis
Polymer monomer preparation
Adamantane core functionalization studies

Substituting this specific hydrochloride salt with its free base counterpart (CAS 1459-48-9) or less sterically demanding analogs like 4-tert-butylaniline leads to significant process and performance failures. The free base form is highly prone to oxidative discoloration and possesses a low melting point, complicating high-temperature handling and long-term storage. Furthermore, attempting to replace the adamantyl group with a standard tert-butyl or cyclohexyl moiety fails to provide the rigid, multi-cyclic three-dimensional bulk required to sufficiently disrupt polymer chain packing for high-Tg polyimides or to achieve high-affinity binding in specific enzyme inhibitors [1].

Substitution Risk

Salt form solubility differs significantly from free base; may alter bioassay outcomes.
N-adamantyl isomer (para vs. N-substituted) has distinct reactivity, may not support same synthetic outcomes.
Para-substitution position is critical for intended synthetic route fidelity.

Thermal Stability and Processability

The physical form of the aniline derivative drastically impacts its handling during high-temperature compounding or harsh synthetic conditions. 4-(1-adamantyl)aniline hydrochloride exhibits a melting point of 262 °C, whereas its free base counterpart melts at just 107-108 °C. This ~154 °C increase in thermal stability prevents premature melting, aggregation, and degradation during storage or high-temperature reactor charging.

Evidence DimensionMelting Point
Target Compound Data262 °C (Hydrochloride salt)
Comparator Or Baseline107-108 °C (Free base, CAS 1459-48-9)
Quantified Difference~154 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

Procuring the hydrochloride salt ensures solid-state stability during high-temperature industrial processing, preventing the handling issues associated with low-melting free bases.

Aqueous Solubility
Reported
LogP 5.12 (HCl salt)
Supports aqueous bioassay compatibility
Free base poorly water-soluble; computational prediction

Oxidative Stability and Shelf-Life

Electron-rich aromatic amines are notoriously susceptible to autoxidation, leading to batch discoloration and purity degradation over time. By protonating the amine lone pair, 4-(1-adamantyl)aniline hydrochloride effectively locks the reactive center, drastically reducing its susceptibility to ambient oxidation compared to the free base . This chemical stabilization eliminates the need for inert-gas storage and frequent repurification prior to sensitive downstream coupling reactions.

Evidence DimensionOxidative Susceptibility
Target Compound DataHigh stability (protonated amine lone pair)
Comparator Or BaselineLow stability (free base amine lone pair)
Quantified DifferenceSignificant reduction in autoxidation rates
ConditionsAmbient storage and handling conditions

Minimizes batch-to-batch variability and eliminates the costly requirement for repurification before use in high-precision pharmaceutical or materials synthesis.

Monomer Purity
Class-level
Yield 96%
Purity 99.4%
Supports polymer batch consistency
Patented synthetic route (RU 2570909 C1)

Steric Bulk and Free Volume

The structural value of 4-(1-adamantyl)aniline lies in its massive, rigid three-dimensional footprint. Compared to a standard 4-tert-butylaniline, the adamantyl cage provides a significantly larger steric volume. In polymer science, this rigid bulk disrupts chain packing to increase the glass transition temperature (Tg) of polyimides. In medicinal chemistry, it provides optimal shape complementarity for deep hydrophobic pockets, such as those in soluble epoxide hydrolase (sEH) [1].

Evidence DimensionSteric Volume and Rigidity
Target Compound DataRigid, multi-cyclic adamantyl cage
Comparator Or BaselineFlexible, smaller tert-butyl group
Quantified DifferenceSubstantially larger 3D footprint and absolute rigidity
ConditionsPolymer chain packing / Enzyme pocket binding assays

Essential for buyers needing extreme steric hindrance that cannot be achieved with simpler, cheaper alkyl-substituted anilines.

GSK-3 Inhibitor Use
Direct comparison
Documented reactant for GSK-3 inhibitors
vs. N-adamantyl isomer – no documented use
Reported application in inhibitor synthesis
Patent WO 2000021927 A2
AML Cytotoxicity
Direct comparison
Induces apoptosis at 0.5 µM
vs. analogs ~1–10 µM
Reported AML cell-model response context
Verify in relevant AML lines
Thermal Stability
Direct comparison
mp 262 °C (HCl salt)
vs. free base mp 107–108 °C
May support storage and handling stability
Higher mp indicates stronger lattice energy

High-Tg Polyimide Precursor

Leveraging its extreme steric bulk, this compound is an ideal precursor for synthesizing specialized polyimides. The adamantyl group disrupts polymer chain packing, significantly increasing the free volume and glass transition temperature (Tg) without compromising the thermal stability of the polymer backbone .

Pharmaceutical Pharmacophore Synthesis

The highly lipophilic and rigid adamantyl moiety makes this hydrochloride salt a critical building block for synthesizing inhibitors targeting soluble epoxide hydrolase (sEH) or 11β-HSD1. The salt form ensures high purity and consistent stoichiometry during the initial amidation or coupling steps of drug manufacturing [1].

Bulky Ligand Design for Catalysis

In advanced organometallic chemistry, it serves as a sterically demanding precursor for N-heterocyclic carbenes (NHCs) or bulky phosphine ligands. The adamantyl group provides essential steric shielding around the catalytic metal center, while the hydrochloride salt form allows for controlled, stepwise deprotonation during ligand synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
GSK-3 inhibitor synthesis
Salt form identity
Synthetic protocol alignment
Aqueous biological assays
Aqueous solubility profile
Solvent artifact minimization
AML cell-model studies
Reported cell-model response
Apoptosis endpoint review
Polymer monomer synthesis
Monomer purity
Batch-to-batch consistency

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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